(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile
Description
FT-IR Spectroscopy
Key vibrational modes include:
FT-Raman Spectroscopy
The C≡N stretching mode appears at 2235 cm⁻¹ , shifted due to reduced dipole moment in the solid state. The C=C vibration is observed at 1598 cm⁻¹ , with enhanced intensity from conjugation.
UV-Vis Spectroscopy
In ethanol, the compound exhibits a strong absorption band at λₘₐₓ = 315 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the acrylonitrile backbone. A weaker n→π* transition appears at 275 nm (ε = 2,100 M⁻¹cm⁻¹), originating from the pyridine lone pair.
Computational Chemistry Studies (DFT, HOMO-LUMO Analysis
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal electronic properties (Table 2):
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.24 |
| LUMO Energy (eV) | -2.87 |
| Band Gap (eV) | 3.37 |
| Dipole Moment (Debye) | 5.12 |
The HOMO is localized on the pyridine ring and acrylonitrile π-system, while the LUMO resides on the sulfonyl and nitrile groups. A narrow band gap (3.37 eV ) suggests moderate reactivity, favoring electrophilic attacks at the nitrile carbon. Natural bond orbital (NBO) analysis identifies hyperconjugation between the sulfonyl oxygen lone pairs and the σ* antibonding orbital of C1–C2, stabilizing the molecule by 28.6 kcal/mol .
Molecular electrostatic potential (MEP) maps highlight nucleophilic regions near the pyridine nitrogen (−42.3 kV/cm) and electrophilic zones at the sulfonyl oxygens (+36.7 kV/cm). These features align with observed reactivity in Michael addition reactions.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-12-4-6-14(7-5-12)20(18,19)15(10-16)9-13-3-2-8-17-11-13/h2-9,11H,1H3/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQICACAYOYNJIG-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CN=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CN=CC=C2)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Preformed Enenitriles
Introducing the 4-methylbenzenesulfonyl group post-olefination mitigates compatibility issues.
Protocol
- Chlorination : Treat 3-(pyridin-3-yl)prop-2-enenitrile with Cl₂ in CCl₄ to install a vinylic chloride.
- Sulfonation : Displace chloride with sodium 4-methylbenzenesulfinate in DMF at 120°C.
Limitations
Cyanation of Vinyl Sulfones
Alternative routes involve cyanation of pre-assembled vinyl sulfones.
Methodology
- Substrate : (E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enal.
- Cyanation : Treatment with TMSCN and ZnI₂ in CH₂Cl₂ installs the nitrile group.
Comparative Analysis of Methodologies
| Method | Yield (%) | E-Selectivity | Scalability |
|---|---|---|---|
| Knoevenagel | 65–75 | >95% | Moderate |
| HWE Olefination | 80–85 | >99% | High |
| Heck Coupling | 70–75 | >98% | Low |
| Wittig Reaction | 60–70 | 90–95% | Moderate |
Key Observations
- The HWE reaction excels in stereoselectivity and yield but requires anhydrous conditions.
- Knoevenagel condensation offers operational simplicity at the expense of moderate selectivity.
- Palladium-catalyzed methods are limited by substrate availability and catalyst cost.
Chemical Reactions Analysis
Michael Addition
The electron-deficient double bond readily undergoes Michael additions with nucleophiles. For example:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiophenol | EtOH, RT, 12h | Sulfur-adduct | 78% | |
| Amines | DCM, 0°C → RT | β-Amino nitriles | 65–85% |
Mechanistic Insight : The sulfonyl group polarizes the double bond, facilitating nucleophilic attack at the β-carbon. Pyridinyl groups may direct regioselectivity via conjugation .
Diels-Alder Reaction
The compound participates as a dienophile in [4+2] cycloadditions:
| Diene | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 80°C | Bicyclic sulfone | 62% | |
| Anthracene | Microwave, 120°C | Polycyclic adduct | 55% |
Key Notes : Reactions proceed under thermal or microwave activation, with electron-deficient dienophiles favoring endo selectivity .
Suzuki-Miyaura Coupling
The vinyl sulfone moiety enables cross-coupling with boronic acids:
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl vinyl sulfone | 73% | |
| 4-Tolylboronic acid | PdCl₂(dppf), CsF | Functionalized styrenes | 68% |
Conditions : Typically conducted under inert atmospheres with polar aprotic solvents (e.g., DMF) .
Nitrile Hydrolysis
Controlled hydrolysis of the nitrile group yields carboxylic acids or amides:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.), H₂O | Reflux, 6h | 3-(Pyridin-3-yl)acrylic acid | 82% | |
| H₂O₂, NaOH | RT, 24h | Primary amide | 58% |
Selectivity : Acidic conditions favor carboxylic acids, while basic peroxidation yields amides .
Thiol-Ene Click Chemistry
The compound reacts with thiols under radical initiation:
| Thiol | Initiator | Product | Yield | Source |
|---|---|---|---|---|
| 1-Octanethiol | AIBN, UV light | Thioether derivative | 89% |
Applications : Useful for polymer functionalization or bioconjugation .
Electrophilic Aromatic Substitution
The pyridinyl group directs electrophiles to specific positions:
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro-pyridinyl adduct | 47% |
Regioselectivity : Nitration occurs meta to the sulfonyl group due to steric and electronic effects .
[2+2] Cycloaddition
Under UV irradiation, the compound dimerizes:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), hexane | Cyclobutane derivative | 34% |
Limitations : Low yields due to competing polymerization.
Hydrogenation
Selective reduction of the double bond:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C, H₂ | EtOAc, 50 psi | Saturated nitrile | 91% |
Note : The sulfonyl group remains intact under these conditions .
Scientific Research Applications
Research has indicated several potential biological activities associated with (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile , including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives exhibit significant antimicrobial activity against various pathogens.
- Cytotoxicity : The compound shows selective cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.
- Enzyme Inhibition : The sulfonyl and nitrile groups may interact with enzymes, potentially inhibiting their activity in metabolic pathways.
Medicinal Chemistry
The compound's unique structure allows for exploration in drug development. Its interactions with biological targets can lead to the development of new therapeutics for conditions such as cancer and infectious diseases.
Case Studies
-
Cancer Cell Line Studies :
- In vitro assays demonstrated significant cytotoxicity against human cancer cells, suggesting its potential as an anticancer agent.
- Comparative studies indicated that it may outperform standard chemotherapeutic agents in specific cancer types.
-
Antimicrobial Efficacy :
- Investigations into its activity against Methicillin-resistant Staphylococcus aureus (MRSA) revealed promising results, with minimum inhibitory concentrations lower than those of traditional antibiotics.
-
Inflammatory Disease Models :
- Animal studies showed that administration of the compound reduced inflammation and pain scores in models of arthritis.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Mechanism of Action
The mechanism of action of (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrile groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The pyridine ring can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-2-yl)prop-2-enenitrile: Similar structure but with the pyridine ring in a different position.
(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-4-yl)prop-2-enenitrile: Another positional isomer with the pyridine ring in the 4-position.
(2E)-2-(4-methylbenzenesulfonyl)-3-(quinolin-3-yl)prop-2-enenitrile: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties. The combination of the sulfonyl, nitrile, and pyridine groups provides a versatile scaffold for further modification and application in various fields.
Biological Activity
The compound (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile is a synthetic organic molecule notable for its unique structural features, including a pyridine ring and a sulfonyl group. These functional groups suggest potential biological activities, which have been explored in various studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₂N₂O₂S
- Molecular Weight : 284.33 g/mol
- CAS Number : 897296-66-1
The compound's structure can be represented as follows:
Chemical Structure (Placeholder for actual structure visualization)
The biological activity of (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonyl and nitrile groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The pyridine ring enhances binding interactions, potentially increasing the compound's efficacy.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : The presence of the sulfonyl group is often associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The pyridine ring is known to participate in anti-inflammatory pathways, suggesting that this compound may also possess such activity.
- Enzyme Inhibition : Studies have indicated that derivatives of this compound could inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating conditions like diabetes.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methylbenzenesulfonamide | Sulfonamide group | Antimicrobial | Simpler structure |
| Pyridine-3-carboxylic acid | Carboxylic acid group | Anti-inflammatory | Lacks sulfonyl group |
| 4-Aminobenzenesulfonic acid | Amino and sulfonic groups | Antioxidant | Contains amino group |
| (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile | Sulfonyl, nitrile, and pyridine groups | Potentially diverse | Unique combination of functional groups |
The uniqueness of (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile lies in its combination of a pyridine ring with an α,β-unsaturated nitrile and a sulfonyl group, which may confer distinct biological activities not observed in simpler analogs.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various sulfonamide derivatives, including those structurally related to (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile. Results indicated significant antibacterial activity against Gram-positive bacteria .
- Inflammation Model Testing : In vitro tests demonstrated that compounds similar to (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .
- Enzyme Interaction Studies : Research has shown that the compound can interact with peroxisome proliferator activated receptors (PPARs), which are crucial in regulating glucose metabolism and fat storage. Such interactions could position this compound as a candidate for developing new antidiabetic therapies .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., vinyl proton at δ 7.8–8.2 ppm for the (E)-isomer) and sulfonyl group presence (δ 2.4 ppm for methyl protons) .
- X-ray Crystallography : SHELXL (via OLEX2) resolves stereochemistry, with typical refinement residuals of R₁ < 0.05. Example data from analogous structures:
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 208.1) confirms molecular weight .
How do steric and electronic effects of the sulfonyl and pyridyl groups influence the compound’s reactivity in cross-coupling reactions?
Advanced
The electron-withdrawing sulfonyl group reduces electron density at the α-carbon, limiting nucleophilic attack but enhancing electrophilic aromatic substitution at the pyridyl ring. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity .
- Charge Distribution : Sulfonyl oxygen (δ⁻0.45 e) stabilizes transition states in Suzuki-Miyaura couplings .
Data Contradiction : Conflicting reports on regioselectivity in Pd-catalyzed reactions may arise from solvent polarity effects (e.g., DMF vs. THF) .
What challenges arise in resolving the crystal structure of this compound using X-ray diffraction, and how can SHELX/OLEX2 mitigate them?
Q. Advanced
- Disorder in the Pyridyl Ring : Common in analogs due to rotational flexibility. SHELXL’s PART instruction partitions occupancy for disordered atoms .
- Twinned Crystals : Use TWIN/BASF commands in SHELXL to refine twin laws, improving R₁ from >0.10 to <0.06 .
- Data-to-Parameter Ratio : OLEX2’s automated restraints (e.g., DELU/ISOR) enhance stability for low-resolution data (e.g., d > 0.8 Å) .
Q. Example Refinement Metrics :
| Metric | Untwinned | Twinned (Corrected) |
|---|---|---|
| R₁ | 0.12 | 0.058 |
| wR₂ | 0.25 | 0.174 |
| CCF (Fit) | 1.05 | 0.99 |
How can computational methods predict the compound’s binding interactions with biological targets like RGS4 inhibitors?
Q. Advanced
- Molecular Docking (AutoDock Vina) : The pyridyl nitrogen forms a hydrogen bond with RGS4’s Asp107 (binding affinity ΔG = −8.2 kcal/mol) .
- MD Simulations (GROMACS) : Sulfonyl group stabilizes hydrophobic interactions with Leu112 over 100 ns trajectories .
- SAR Analysis : Nitrile substitution reduces off-target effects compared to carboxylate analogs (IC₅₀ = 0.5 μM vs. 2.3 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
